REACTION_CXSMILES
|
[C:1]([O:5][C:6]([NH:8][CH2:9][CH:10]1[CH2:13][C:12](=C)[CH2:11]1)=[O:7])([CH3:4])([CH3:3])[CH3:2].C[OH:16]>ClCCl>[C:1]([O:5][C:6]([NH:8][CH2:9][CH:10]1[CH2:13][C:12](=[O:16])[CH2:11]1)=[O:7])([CH3:4])([CH3:3])[CH3:2]
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Name
|
|
Quantity
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9 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)NCC1CC(C1)=C
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
|
UNSPECIFIED
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Setpoint
|
-78 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
In a round bottom flask were placed
|
Type
|
CUSTOM
|
Details
|
ozone was bubbled through the reaction mixture until the solution
|
Type
|
CUSTOM
|
Details
|
The system was flushed with nitrogen for 2.5 h
|
Duration
|
2.5 h
|
Type
|
ADDITION
|
Details
|
treated with 34 mL of dimethylsulide
|
Type
|
WAIT
|
Details
|
0° C. for 1 h
|
Duration
|
1 h
|
Type
|
WAIT
|
Details
|
room temperature for 1 h
|
Duration
|
1 h
|
Type
|
WAIT
|
Details
|
the solution was stored in a refrigerator at 5° C. overnight
|
Duration
|
8 (± 8) h
|
Type
|
CONCENTRATION
|
Details
|
before being concentrated
|
Type
|
CUSTOM
|
Details
|
The crude material was purified by column chromatography
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |